

Technical Monograph: 2-(2-(pentyloxy)ethoxy)ethanol

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: Ethanol, 2-2-(pentyloxy)ethoxy-

CAS No.: 18912-81-7

Cat. No.: B098861

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A Critical Review of Physicochemical Properties, Synthesis, and Biopharmaceutical Applications Part 1: Executive Summary & Molecular Architecture[1]

2-(2-(pentyloxy)ethoxy)ethanol (commonly referred to as Diethylene Glycol Monopentyl Ether or DPnB analogues) represents a critical "bridge" molecule in the glycol ether family.[1] Structurally positioned between the highly water-soluble butyl series (DEGBE) and the lipophilic hexyl series (DEGHE), this compound offers a unique hydrophile-lipophile balance (HLB) that is underutilized in modern formulation.

Unlike its shorter-chain homologs (Methyl/Ethyl Cellosolves), which are phased out due to reproductive toxicity, the pentyl variant offers a distinct solvency profile driven by its 5-carbon alkyl tail, providing enhanced penetration into lipid bilayers while maintaining aqueous dispersibility via the diglycol motif.

Physicochemical Profile

Property	Value	Context/Relevance
CAS Number	18912-81-7	Unique identifier (distinct from triethylene analogs).[1][2][3]
Molecular Formula		Amphiphilic ether-alcohol.[1]
Molecular Weight	176.25 g/mol	Low MW facilitates membrane permeation.[1]
Boiling Point	148–150 °C @ 17 Torr	High boiling point (>260°C est. [1] atm) indicates low volatility (VOC).
Density	0.942 g/mL (20 °C)	Slightly lighter than water; facilitates phase separation in extraction.[1]
Refractive Index	1.435 ()	Useful for purity verification via refractometry.[1]
Solubility	Amphiphilic	Soluble in alcohols, esters, and hydrocarbons.[1] Water solubility is high but likely exhibits a cloud point (LCST).

Part 2: Functional Applications in R&D

Solvency & Permeation Enhancement

In drug delivery, the "Goldilocks" lipophilicity of the pentyl chain allows this molecule to disrupt the stratum corneum lipid packing more effectively than DEGBE (Butyl) without the phase separation issues of DEGHE (Hexyl).

- Mechanism: The

tail partitions into lipid domains, increasing fluidity, while the ethoxy chain drags water into the bilayer, creating "polar channels" for drug transport.

- Application: Co-solvent for poorly soluble APIs (e.g., corticosteroids, NSAIDs) in topical foams and transdermal patches.

Chemical Linker (PROTACs)

Recent literature identifies this motif as a spacer in PROTAC (Proteolysis Targeting Chimera) synthesis. The 5-carbon chain provides a hydrophobic spacer that differs from standard PEG linkers, potentially altering the ternary complex geometry between the target protein and E3 ligase.

High-Performance Cleaning

Used in specialized "strip" formulations for electronics (removing photoresists) where aluminum compatibility is required.[1] It avoids the corrosion associated with ionic surfactants.

Part 3: Synthesis & Manufacturing Protocols

Industrial Synthesis: Ethoxylation

The most scalable route involves the base-catalyzed addition of ethylene oxide to 1-pentanol. [1] This process yields a distribution of oligomers (mono-, di-, tri-) which must be distilled.[1]

Reaction:

Laboratory Synthesis: Williamson Ether Synthesis

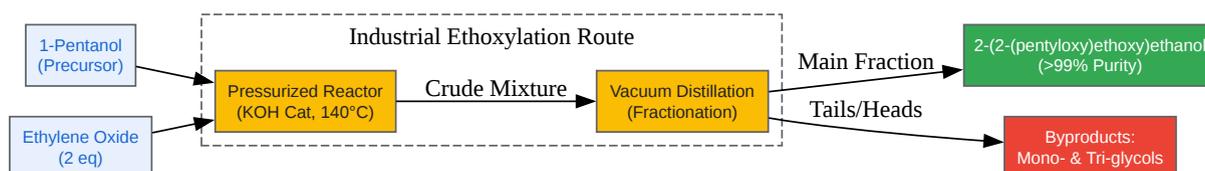
For high-purity standards (avoiding oligomer distribution), a stepwise Williamson synthesis is preferred.

Protocol:

- Deprotonation: React 2-(2-chloroethoxy)ethanol with Sodium Pentoxide () in dry THF.
- Reflux: Heat at 60°C for 12 hours under .
- Quench: Add dilute HCl to neutralize.

- Purification: Vacuum distillation to isolate the specific diethylene glycol species.

Visualization: Synthesis Workflow



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Caption: Stepwise industrial synthesis via ethoxylation, highlighting the critical fractionation step to ensure oligomer purity.

Part 4: Analytical Quality Control (Self-Validating Protocol)

To ensure scientific integrity, researchers must validate the identity and purity of the material, especially given the risk of homologous impurities (e.g., C4 or C6 ethers).

Recommended Method: GC-FID Analysis[1]

- Rationale: Gas Chromatography with Flame Ionization Detection is the gold standard for volatile glycol ethers.
- Column: DB-WAX or equivalent (Polyethylene Glycol phase) is required to separate the polar glycol ethers based on chain length.[1]

Step-by-Step Protocol:

- Sample Prep: Dilute 100 mg of sample in 10 mL Acetonitrile.
- Injection: 1 μ L, Split ratio 50:1.
- Temperature Program:

- Hold 60°C for 2 min.
- Ramp 10°C/min to 240°C.
- Hold 5 min.
- Validation Criteria:
 - Retention Time: Must match reference standard (~12-14 min depending on flow).
 - Purity: Area% > 98.0%.^{[4][5]}
 - Water Content:^{[3][6][7]} Verify < 0.1% via Karl Fischer titration (hygroscopic nature).

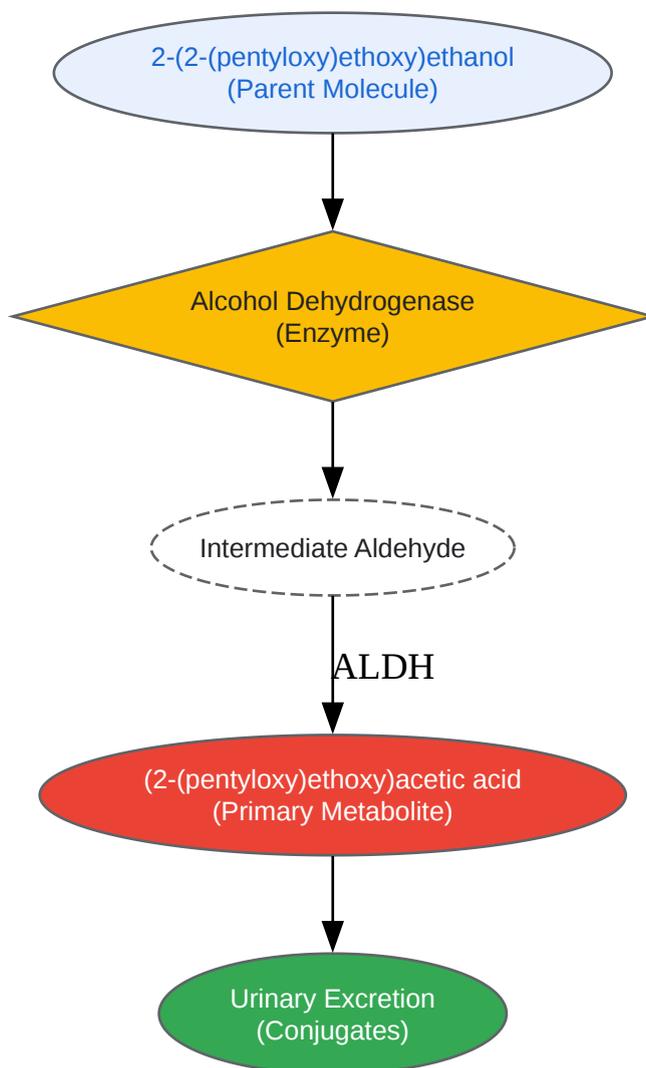
Part 5: Toxicological & Safety Profile

Metabolic Pathway & Toxicity

Like other E-series glycol ethers, the primary toxicity concern stems from metabolic oxidation.

- Oxidation: Alcohol Dehydrogenase (ADH) oxidizes the terminal hydroxyl to an aldehyde, then to (2-(pentyloxy)ethoxy)acetic acid.
- Cleavage: Further metabolism may cleave the ether bond, releasing pentyloxyacetic acid.
- Risk Assessment:
 - Hemolysis: Higher molecular weight ethers (Butyl/Pentyl) are associated with red blood cell hemolysis in rodent models.
 - Reprotoxicity: While less potent than Methyl/Ethyl analogs, caution is required. The "Pentyl" chain adds lipophilicity which may increase dermal absorption rates.

Visualization: Metabolic Fate



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Caption: Metabolic oxidation pathway mediated by ADH/ALDH, leading to the formation of acidic metabolites responsible for systemic effects.

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- To cite this document: BenchChem. [Technical Monograph: 2-(2-(pentyloxy)ethoxy)ethanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b098861#literature-review-on-2-2-pentyloxy-ethoxy-ethanol>]

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